2,6-Diamino-9-benzyl-8-bromopurine 2,6-Diamino-9-benzyl-8-bromopurine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14010372
InChI: InChI=1S/C12H11BrN6/c13-11-16-8-9(14)17-12(15)18-10(8)19(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,14,15,17,18)
SMILES:
Molecular Formula: C12H11BrN6
Molecular Weight: 319.16 g/mol

2,6-Diamino-9-benzyl-8-bromopurine

CAS No.:

Cat. No.: VC14010372

Molecular Formula: C12H11BrN6

Molecular Weight: 319.16 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diamino-9-benzyl-8-bromopurine -

Specification

Molecular Formula C12H11BrN6
Molecular Weight 319.16 g/mol
IUPAC Name 9-benzyl-8-bromopurine-2,6-diamine
Standard InChI InChI=1S/C12H11BrN6/c13-11-16-8-9(14)17-12(15)18-10(8)19(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,14,15,17,18)
Standard InChI Key SQMVMJQSXQSXEV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=NC(=NC(=C3N=C2Br)N)N

Introduction

Structural and Chemical Identity of 2,6-Diamino-9-benzyl-8-bromopurine

Molecular Architecture and Nomenclature

2,6-Diamino-9-benzyl-8-bromopurine belongs to the purine family, a class of heterocyclic aromatic compounds integral to nucleic acid biochemistry. Its IUPAC name, 9-benzyl-8-bromopurine-2,6-diamine, reflects the substitution pattern:

  • A benzyl group (-CH₂C₆H₅) at the N-9 position.

  • Amino groups (-NH₂) at C-2 and C-6.

  • A bromine atom at C-8.

The compound’s canonical SMILES string, C1=CC=C(C=C1)CN2C3=NC(=NC(=C3N=C2Br)N)N, encodes this structure, while its InChIKey (SQMVMJQSXQSXEV-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₁BrN₆
Molecular Weight319.16 g/mol
IUPAC Name9-benzyl-8-bromopurine-2,6-diamine
CAS Registry Number18332728
XLogP3-AA2.7 (estimated)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6

Synthetic Routes and Optimization Strategies

Core Synthetic Methodologies

The synthesis of 2,6-diamino-9-benzyl-8-bromopurine typically involves multi-step reactions starting from simpler purine scaffolds. Key steps include:

  • Alkylation: Introduction of the benzyl group at N-9 using benzyl bromide under basic conditions .

  • Halogenation: Bromination at C-8 using reagents like PBr₃ or N-bromosuccinimide (NBS) .

  • Amination: Sequential substitution of leaving groups (e.g., chlorine) with amino groups via nucleophilic aromatic substitution.

A representative pathway involves reacting 6-benzylamino-2-chloropurine with 1,10-diaminodecane in isoamyl alcohol at 156°C, yielding intermediates that undergo further functionalization .

Table 2: Reported Synthetic Yields

StepConditionsYield (%)
BenzylationBenzyl bromide, K₂CO₃, DMF85–90
BrominationNBS, AIBN, CCl₄70–75
AminationNH₃, EtOH, reflux27–35

Challenges and Innovations

  • Regioselectivity Issues: Competing alkylation at N-1 versus N-9 necessitates careful control of reaction conditions (e.g., solvent polarity, temperature) .

  • Dimroth Rearrangement: Under basic conditions, N-1 benzylated intermediates may isomerize to N-9 derivatives, complicating purification .

  • Cross-Coupling Potential: The C-8 bromine enables Pd-catalyzed cross-coupling (e.g., Suzuki, Negishi) for introducing aryl, alkenyl, or alkynyl groups .

Physicochemical and Spectral Characterization

Solubility and Stability

While solubility data remain unreported, analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The compound is stable under inert atmospheres but may degrade via debromination under prolonged UV exposure.

Spectroscopic Data

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 319.16, consistent with the molecular formula.

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), benzyl CH₂ (δ 5.1 ppm), and amino protons (δ 6.8–7.0 ppm) .

    • ¹³C NMR: C-8 (δ 120 ppm, Br-substituted), C-2/C-6 (δ 155 ppm, amino-substituted) .

Biological and Pharmacological Insights

Mechanism of Action Hypotheses

Though direct studies are sparse, the compound’s purine backbone suggests potential interactions with:

  • Purine Receptors: Modulation of adenosine A₂A or A₃ receptors implicated in inflammation and cancer.

  • Kinase Inhibition: Structural similarity to ATP analogs may enable competitive binding at kinase active sites .

Antiviral and Antitumor Screening

  • PMEDAP Analogs: 8-C-substituted derivatives of 2,6-diaminopurine showed no antiviral activity in HIV or HSV assays, highlighting the specificity required for bioactivity .

  • Cytokinin Activity: Benzylamino purines (e.g., BAP) regulate plant cell division, suggesting possible eukaryotic cell cycle modulation .

Applications in Drug Discovery and Chemical Biology

Lead Compound Optimization

  • Bromine as a Synthetic Handle: The C-8 bromine facilitates late-stage diversification via cross-coupling, enabling rapid SAR exploration .

  • Prodrug Development: Phosphono-methoxyethyl (PME) prodrug moieties enhance cellular uptake, as seen in antiretroviral agents .

Bioconjugation and Probe Design

  • Biotinylation: Conjugation with biotin via aminoalkyl spacers enables affinity purification and target identification .

  • Fluorescent Tags: Azide-alkyne cycloaddition (Click Chemistry) permits attachment of fluorophores for cellular imaging .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator